molecular formula C8H8O2S2 B2660844 (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid CAS No. 773129-18-3

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2660844
CAS No.: 773129-18-3
M. Wt: 200.27
InChI Key: UBYDPHUHZSKWNO-DUXPYHPUSA-N
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Description

(2E)-3-[5-(Methylsulfanyl)thiophen-2-yl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a thiophene ring substituted at the 5-position with a methylsulfanyl (-SMe) group. The (2E)-configuration of the acrylic acid moiety ensures a planar geometry, facilitating conjugation between the carboxylic acid and the thiophene system. Its molecular formula is C₈H₈O₂S₂, with a molecular weight of 200.27 g/mol .

Properties

IUPAC Name

(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYDPHUHZSKWNO-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(S1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Acidity

The electronic nature of substituents on the aromatic ring significantly influences the compound’s acidity and reactivity. Key comparisons include:

Sulfur-Containing Substituents
  • (2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid (C₈H₈O₅S, MW 216.21):

    • The methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing, increasing the acidity of the acrylic acid compared to the methylsulfanyl (-SMe) group in the target compound.
    • The furan ring (vs. thiophene) is less aromatic and more electron-deficient, altering conjugation and reactivity .
  • (2E)-3-{4-[(Trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid (C₁₀H₇F₃O₂S, MW 248.23): The trifluoromethylsulfanyl (-SCF₃) group is highly electron-withdrawing, leading to greater acidity than the -SMe group. This substituent also enhances lipophilicity, impacting solubility .
Halogen-Substituted Derivatives
  • The chlorine atom may also facilitate further functionalization via cross-coupling reactions .
  • (2E)-3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 1087784-22-2): Bromine’s larger atomic radius and polarizability compared to chlorine could influence crystal packing and intermolecular interactions, as seen in halogen bonding .
Extended Conjugation and Functional Groups
  • (2E)-3-[2,2'-Bithiophen]-5-yl-2-cyano-2-propenoic acid (C₁₂H₇NO₂S₂, MW 261.31): The cyano (-CN) group is a strong electron-withdrawing substituent, significantly lowering the pKa of the acrylic acid. The bithiophene system extends conjugation, which may enhance UV-Vis absorption properties for applications in optoelectronics .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituent/Ring Type Molecular Weight Key Features
(2E)-3-[5-(Methylsulfanyl)thiophen-2-yl]prop-2-enoic acid (Target) C₈H₈O₂S₂ -SMe (Thiophene) 200.27 Moderate acidity, electron-donating substituent
(2E)-3-[5-(Methylsulfonyl)-2-furyl]acrylic acid C₈H₈O₅S -SO₂Me (Furan) 216.21 High acidity, electron-deficient ring
(2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid C₁₃H₉ClO₂S 3-Cl-Ph (Thiophene) 272.73 Steric bulk, halogen-mediated reactivity
(2E)-3-{4-[(Trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid C₁₀H₇F₃O₂S -SCF₃ (Phenyl) 248.23 High lipophilicity, strong electron withdrawal
(2E)-3-[2,2'-Bithiophen]-5-yl-2-cyano-2-propenoic acid C₁₂H₇NO₂S₂ -CN (Bithiophene) 261.31 Enhanced conjugation, low pKa

Biological Activity

(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as methylsulfanyl thiophene propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiproliferative, and anti-inflammatory effects, supported by data tables and relevant studies.

Chemical Structure

The compound's structure can be represented as follows:

C10H11O2S\text{C}_{10}\text{H}_{11}\text{O}_2\text{S}

This structure consists of a thiophene ring substituted with a methylsulfanyl group and an acrylic acid moiety.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, it shows effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus50
Escherichia coli75
Enterococcus faecalis62.5

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies indicate that it inhibits the proliferation of human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

Table 2: Antiproliferative Activity

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antibacterial and antiproliferative properties, this compound has shown anti-inflammatory effects in various assays. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for reducing inflammation.

Mechanistic Studies

Mechanistic studies have indicated that the compound may exert its biological effects through several pathways:

  • Inhibition of NF-kB Activation : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.
  • Modulation of Reactive Oxygen Species (ROS) : It has been suggested that the compound reduces oxidative stress by modulating ROS levels in cells.
  • Interaction with Cellular Targets : In silico docking studies reveal potential interactions with key proteins involved in cell cycle regulation and apoptosis.

Case Studies

A recent study explored the therapeutic potential of this compound in a murine model of bacterial infection. Mice treated with the compound showed significantly reduced bacterial load compared to the control group, highlighting its efficacy in vivo.

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